2-(4-Nitrophenyl)octan-3-one
Description
Such nitro-aromatic ketones are often utilized in organic synthesis, catalysis, or as intermediates in pharmaceuticals. The nitro group’s electron-withdrawing nature and the ketone’s reactivity may influence its physical properties (e.g., solubility, melting point) and chemical behavior (e.g., nucleophilic additions, reductions).
Properties
CAS No. |
918540-60-0 |
|---|---|
Molecular Formula |
C14H19NO3 |
Molecular Weight |
249.30 g/mol |
IUPAC Name |
2-(4-nitrophenyl)octan-3-one |
InChI |
InChI=1S/C14H19NO3/c1-3-4-5-6-14(16)11(2)12-7-9-13(10-8-12)15(17)18/h7-11H,3-6H2,1-2H3 |
InChI Key |
HPAQRELQWMUJBS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)C(C)C1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Nitrophenyl)octan-3-one typically involves the nitration of phenyl derivatives followed by coupling with an octanone moiety. One common method is the Friedel-Crafts acylation reaction, where a nitrophenyl group is introduced to an octanone under acidic conditions using a catalyst such as aluminum chloride.
Industrial Production Methods: In an industrial setting, the production of 2-(4-Nitrophenyl)octan-3-one can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves careful control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Nitrophenyl)octan-3-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The ketone group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Substitution: The nitrophenyl group can participate in nucleophilic aromatic substitution reactions, especially when activated by electron-withdrawing groups.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Substitution: Sodium hydroxide (NaOH) in a polar solvent like ethanol.
Major Products Formed:
Reduction: 2-(4-Aminophenyl)octan-3-one.
Oxidation: 2-(4-Nitrophenyl)octanoic acid.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Nitrophenyl)octan-3-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial properties.
Medicine: Investigated for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Nitrophenyl)octan-3-one involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the ketone group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The evidence highlights several nitro-phenyl-containing compounds, enabling indirect comparisons:
4-(4-Nitrophenyl)but-3-en-2-one
- Structure: A shorter-chain enone (C₄ chain) with a conjugated double bond and a para-nitro phenyl group .
- Key Differences :
- The absence of a conjugated system in 2-(4-Nitrophenyl)octan-3-one may reduce its reactivity in Diels-Alder or Michael addition reactions.
- The longer carbon chain in the target compound likely increases hydrophobicity, affecting solubility in polar solvents.
INT (2-(4-Iodophenyl)-3-(4-Nitrophenyl)-5-(Phenyl) Tetrazolium Chloride)
- Structure : A tetrazolium salt with multiple aromatic substituents, including nitro and iodine groups .
- Key Differences: INT’s tetrazolium core enables redox activity, making it a respiratory activity indicator in prokaryotes, unlike the ketone-based target compound.
- Toxicity : INT is toxic to prokaryotic cells, limiting its in vivo applications . This contrasts with nitro-ketones, which may exhibit different bioactivity profiles.
4-Nitrophenol Derivatives
- Examples: Deuterated 4-nitrophenol (CDN) and its sodium salt .
- Key Differences: Phenolic -OH groups in these derivatives enhance acidity (pKa ~7 for 4-nitrophenol), whereas the ketone in the target compound may act as a weak Lewis acid. Isotopic labeling (e.g., deuterium in CDN) enables tracing in metabolic studies, a feature absent in the non-labeled target compound .
2-[(4-Nitrophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one
- Structure : A bicyclic ketone with a nitrobenzylidene substituent .
- Such compounds are explored in medicinal chemistry (e.g., enzyme inhibition), suggesting the target compound could also have pharmacological relevance .
Research Implications
- Synthetic Utility: The target compound’s linear chain may enhance stability in hydrophobic environments compared to shorter enones like 4-(4-Nitrophenyl)but-3-en-2-one .
- Biological Activity : Unlike INT, which is toxic to prokaryotes , the ketone structure of the target compound may offer reduced cytotoxicity, warranting further bioactivity studies.
- Analytical Applications: The absence of heavy atoms or isotopic labels limits its use in tracing compared to 4-nitrophenol-d4 , but its nitro group could facilitate spectroscopic detection (e.g., UV-Vis).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
